NMDA Glycine Site Modulation: Semax vs. Selank vs. Noopept in Mouse Brain
Semax exhibits distinct and significantly greater effects on NMDA glycine site binding compared to Selank and Noopept, with the magnitude and direction of change depending on brain region and administration route [1]. After intranasal administration, Semax decreased cortical glycine binding sites by 66% in both BALB/c and C57BL/6 mice, compared to 18-19% decreases with Selank and Noopept in BALB/c mice [1]. In the hippocampus, Semax increased glycine binding sites by 95% after intranasal administration in BALB/c mice, versus 15% with Selank and 63% with Noopept [1].
| Evidence Dimension | NMDA glycine site binding modulation |
|---|---|
| Target Compound Data | Cortex: 66% decrease (i.n., BALB/c); 66% decrease (i.n., C57BL/6). Hippocampus: 95% increase (i.n., BALB/c) |
| Comparator Or Baseline | Selank: Cortex 18% decrease (i.n., BALB/c), 53% (C57BL/6); Hippocampus 15% increase (i.n., BALB/c). Noopept: Cortex 19% decrease (i.n., BALB/c), 49% (C57BL/6); Hippocampus 63% increase (i.n., BALB/c) |
| Quantified Difference | Semax cortical effect 3.5x greater than Selank and Noopept in BALB/c mice; hippocampal effect 1.5x greater than Noopept, 6.3x greater than Selank |
| Conditions | Subchronic intranasal administration of Semax (0.6 mg/kg/day), Selank (300 µg/kg/day), Noopept (1 mg/kg/day) in BALB/c and C57BL/6 mice; ex vivo [3H]-MDL105,51 binding assay |
Why This Matters
These quantitative differences in NMDA receptor modulation predict distinct cognitive and anxiolytic efficacy profiles, guiding selection based on specific experimental endpoints.
- [1] Kovalev GI, et al. Common and Specific Effects of Selank, Noopept, and Semax on the Glycine Site of the NMDA Receptor in BALB/c and C57Bl/6 Mice Brains. Neurochem J. 2023;17:211–218. doi:10.1134/s1819712423020174 View Source
